![molecular formula C14H9F3N4O B2565214 N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide CAS No. 2034480-68-5](/img/structure/B2565214.png)
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide
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Description
“N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide” is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs, for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and include substitution reactions with different nucleophiles . The reactions of acyclic reagents have been recently developed efficiently with high yields .Scientific Research Applications
Anticancer Properties
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound exhibits cytotoxicity by inhibiting key enzymes involved in cancer cell proliferation. Further studies are needed to explore its mechanism of action and potential clinical applications .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. It could be a valuable lead for developing new antibiotics. Researchers have explored its mode of action and interactions with bacterial enzymes, paving the way for novel drug development .
Analgesic Potential
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide has been evaluated for its analgesic effects. Animal studies suggest that it may modulate pain pathways, making it a candidate for pain management. However, clinical trials are necessary to validate its efficacy in humans .
Antioxidant Properties
The compound exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. Researchers have investigated its potential in preventing age-related diseases and neurodegenerative conditions. Further studies are warranted to explore its bioavailability and safety .
Selective Kinase Inhibition
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide has shown selective inhibition of specific kinases involved in cellular signaling pathways. These kinases play crucial roles in cancer progression, inflammation, and other diseases. Targeted kinase inhibitors are essential for precision medicine, and this compound could contribute to that field .
Carboxylesterase Inhibition
Researchers have investigated the compound’s interaction with carboxylesterase enzymes. Carboxylesterases are involved in drug metabolism and detoxification. Modulating their activity could impact drug efficacy and toxicity. N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide may serve as a valuable tool for studying these enzymes .
Translocator Protein (TSPO) Modulation
TSPO is associated with mitochondrial function and cellular stress responses. N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide has been explored as a potential TSPO modulator. Understanding its effects on TSPO could have implications for neurodegenerative diseases and psychiatric disorders .
Other Applications
Additional research areas include its use as an anti-anxiety agent and its potential as a PDE10A inhibitor (which could impact neurological disorders). However, more studies are needed to validate these applications .
properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-yl-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O/c15-14(16,17)10-3-1-9(2-4-10)13(22)20-11-7-18-12-5-6-19-21(12)8-11/h1-8H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIKMZKXQSGLGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CN3C(=CC=N3)N=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide |
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